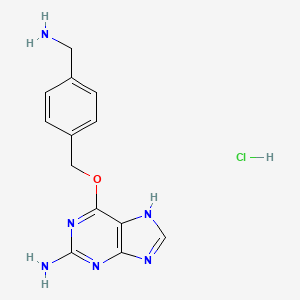
6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound features a purine base, which is a fundamental component of nucleic acids, making it of particular interest in biochemical and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the amino group, followed by the introduction of the benzyl group through a nucleophilic substitution reaction. The final step often includes deprotection and purification to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify the purine ring or the benzyl group.
Reduction: Reduction reactions can target the amino group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the purine or benzyl moieties.
Applications De Recherche Scientifique
6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with nucleic acids and proteins.
Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The purine base can mimic natural nucleotides, allowing it to interfere with biological processes like DNA replication and protein synthesis. This compound may also modulate signaling pathways by binding to specific receptors or enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Benzylaminopurine: A cytokinin that promotes cell division in plants.
Aminopurine: A purine analog used in biochemical research.
Benzyladenine: Another cytokinin with applications in plant biology.
Uniqueness
6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine hydrochloride is unique due to its specific structure, which combines a purine base with a benzyl group linked through an aminomethyl spacer. This unique configuration allows it to interact with biological targets in ways that other similar compounds may not, providing distinct advantages in research and potential therapeutic applications.
Propriétés
Numéro CAS |
948903-68-2 |
|---|---|
Formule moléculaire |
C13H15ClN6O |
Poids moléculaire |
306.75 g/mol |
Nom IUPAC |
6-[[4-(aminomethyl)phenyl]methoxy]-7H-purin-2-amine;hydrochloride |
InChI |
InChI=1S/C13H14N6O.ClH/c14-5-8-1-3-9(4-2-8)6-20-12-10-11(17-7-16-10)18-13(15)19-12;/h1-4,7H,5-6,14H2,(H3,15,16,17,18,19);1H |
Clé InChI |
WVICZTNHHXZQRV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CN)COC2=NC(=NC3=C2NC=N3)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


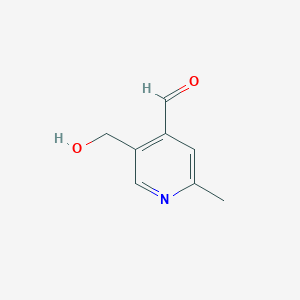
![[4-(Aziridin-1-yl)phenyl]methanol](/img/structure/B15072699.png)
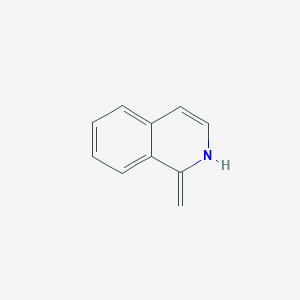
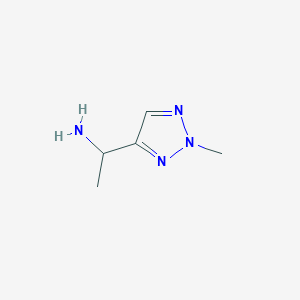
![6,7-Diazaspiro[4.5]decane](/img/structure/B15072707.png)
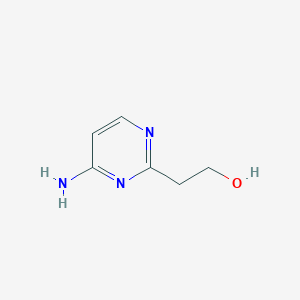


![7-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B15072744.png)

![1-Aminospiro[2.3]hexan-5-ol](/img/structure/B15072748.png)
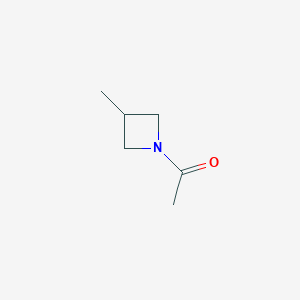

![Pyrazolo[1,5-a]pyrimidin-3-ylmethanol](/img/structure/B15072777.png)
